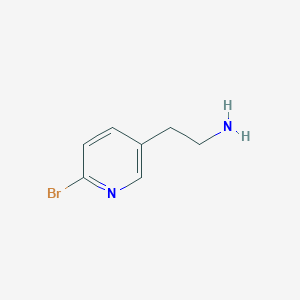

2-(6-Bromopyridin-3-yl)ethanamine

Übersicht

Beschreibung

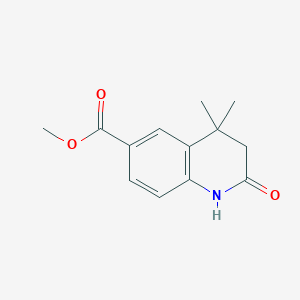

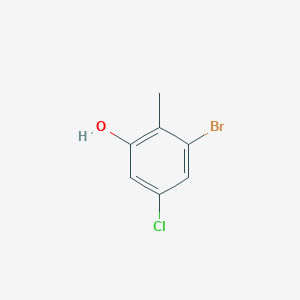

2-(6-Bromopyridin-3-yl)ethanamine is a chemical compound with a complex molecular structure. It has a molecular weight of 201.07 g/mol . The IUPAC name for this compound is (1S)-1-(6-bromo-3-pyridinyl)ethanamine .

Molecular Structure Analysis

The InChI code for 2-(6-Bromopyridin-3-yl)ethanamine is1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-(6-Bromopyridin-3-yl)ethanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, “2-(6-Bromopyridin-3-yl)ethanamine” is utilized as a building block for the synthesis of compounds with potential therapeutic effects. Its structure is conducive to binding with various biological targets, which is essential for the development of new medications. For instance, it can be used to create molecules that interact with enzymes or receptors involved in disease processes, aiding in the discovery of novel treatments .

Organic Synthesis

Organic chemists value “2-(6-Bromopyridin-3-yl)ethanamine” for its versatility in synthesis. It serves as a precursor for the construction of complex organic molecules. Its bromine atom is particularly useful for cross-coupling reactions, which are pivotal in creating carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds .

Material Science

In material science, this compound’s derivatives can be incorporated into the design of new materials with specific electronic or photonic properties. The pyridine moiety within its structure is known to coordinate with metals, which can be exploited in creating advanced materials for electronic applications or catalysis .

Biochemistry

Biochemists explore “2-(6-Bromopyridin-3-yl)ethanamine” for its role in biochemical pathways. It can be used to modify enzymes or other proteins, helping to elucidate their function or to create inhibitors that can regulate their activity. This is particularly useful in understanding disease mechanisms at the molecular level .

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable intermediate for the development of drug candidates. Its structural features make it suitable for binding to a variety of biological targets, which is crucial for the design of new drugs with improved efficacy and safety profiles. Researchers can modify its core structure to optimize interactions with specific biological targets, leading to the development of new therapeutic agents .

Analytical Chemistry

“2-(6-Bromopyridin-3-yl)ethanamine” can also play a role in analytical chemistry. It may be used as a standard or reagent in various analytical techniques to quantify or identify other substances. Its distinct chemical properties allow it to react selectively with specific analytes, which can be useful in the development of new diagnostic tests or analytical methods .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

2-(6-bromopyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYOUQWQNLWSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695928 | |

| Record name | 2-(6-Bromopyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Bromopyridin-3-yl)ethanamine | |

CAS RN |

910391-38-7 | |

| Record name | 2-(6-Bromopyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1441538.png)